ethyl 2-({N'-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate
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Overview
Description
Ethyl 2-({N’-[(tert-butoxy)carbonyl]hydrazinecarbonyl}amino)acetate is a chemical compound with the molecular formula C10H19N3O5 . It has a molecular weight of 261.28 .
Synthesis Analysis
The synthesis of this compound could involve the use of the tert-butyloxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound includes a carbonyl group, an amino group, and a tert-butoxy group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The tert-butoxy group in this compound is a protecting group that can be removed under certain conditions . For instance, removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.28 and a molecular formula of C10H19N3O5 . Other properties such as boiling point and storage conditions are not specified in the available data .Scientific Research Applications
Synthesis Techniques and Chemical Transformations
Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate was prepared from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, showcasing a method for generating amino substituted products through reactions with amines and hydrazines. This highlights a pathway for the synthesis of complex molecules including fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).
Industrial Applications and Material Science
The work on synthesizing thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications shows the compound's utility in material science, particularly for photoelectronic devices. This involves the reaction of ethyl (S)-2-amino-2-phenylacetate with Boc anhydride and hydrazine to produce ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate, which then serves as a precursor for these derivatives. The synthesized compounds demonstrated good thermal stability and potential application in photoelectronics (Shafi et al., 2021).
Heterocyclic Compound Synthesis
Research on the utility of ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate as a key material for novel analogues highlights the compound's role in synthesizing heterocyclic compounds. This showcases its application in creating new structures that could serve as pharmaceutical intermediates or in other scientific research applications (Voievudskyi et al., 2016).
Combinatorial Chemistry and Green Chemistry
A study on the catalyst-free combinatorial library synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water showcases an eco-friendly approach to generating a wide array of compounds. This technique leverages the simplicity of water as a solvent and ambient temperature conditions to facilitate chemical reactions, aligning with principles of green chemistry (Kumaravel & Vasuki, 2009).
Novel Synthesis Pathways
The synthesis and characterization of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for potential use in various industrial applications demonstrate the broad applicability of this compound in synthesizing novel materials. These materials' structural and optical properties, such as those evident from powder XRD and photoluminescence spectra, highlight their potential for use in advanced material science applications (Shafi et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O5/c1-5-17-7(14)6-11-8(15)12-13-9(16)18-10(2,3)4/h5-6H2,1-4H3,(H,13,16)(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWOXYFHEXGDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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